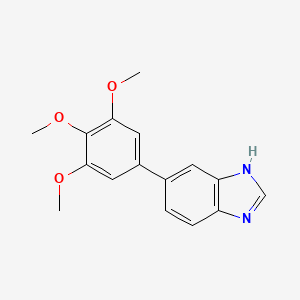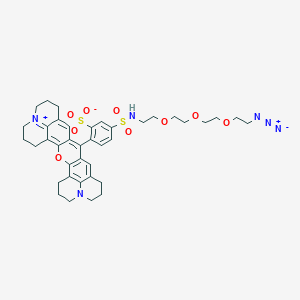![molecular formula C15H8F2O2 B13716481 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole is a chemical compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a difluorobenzo[d][1,3]dioxole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the reaction of catechol with a suitable dihalogenated compound under basic conditions to form the dioxole ring.
Introduction of the difluoro groups: The difluorination of the benzo[d][1,3]dioxole core can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the ethynylphenyl group: This step involves the coupling of an ethynyl group to a phenyl ring, which is then attached to the difluorobenzo[d][1,3]dioxole core through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form alkene or alkane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and electrophiles (e.g., nitric acid for nitration).
Scientific Research Applications
5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers with specific electronic properties.
Biological Research: It can be used as a probe or ligand in studies involving biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and difluoro groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar compounds to 5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole include other benzo[d][1,3]dioxole derivatives, such as:
5-Bromobenzo[d][1,3]dioxole: This compound has a bromine atom instead of the ethynylphenyl group and is used in various organic synthesis applications.
4-Fluorobenzo[d][1,3]dioxole: This compound has a fluorine atom instead of the ethynylphenyl group and is used in the development of pharmaceuticals and materials.
The uniqueness of this compound lies in its combination of the ethynylphenyl and difluoro groups, which can impart distinct chemical and physical properties compared to other benzo[d][1,3]dioxole derivatives.
Properties
Molecular Formula |
C15H8F2O2 |
|---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
5-(4-ethynylphenyl)-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C15H8F2O2/c1-2-10-3-5-11(6-4-10)12-7-8-13-14(9-12)19-15(16,17)18-13/h1,3-9H |
InChI Key |
DSZWAYKHORPMBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


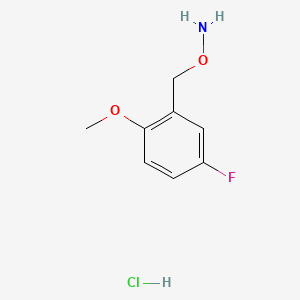
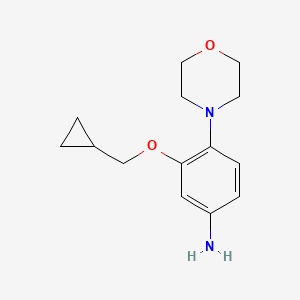
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)

![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
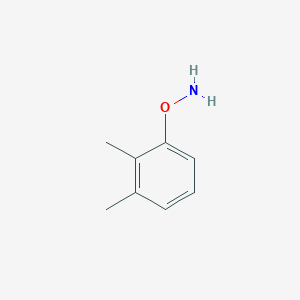
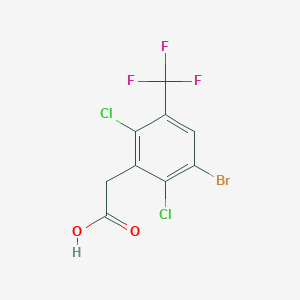
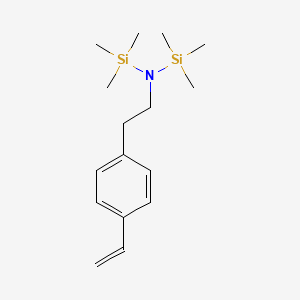
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
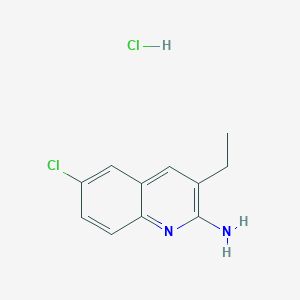
![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)
